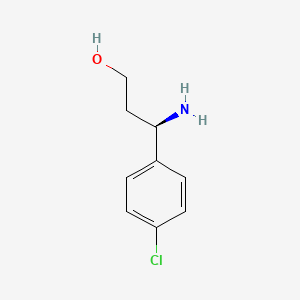![molecular formula C16H12O B1416680 tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-ol CAS No. 1027338-06-2](/img/structure/B1416680.png)
tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-ol
Overview
Description
tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-ol is a chemical compound with the molecular formula C16H12O and a molecular weight of 220.27 g/mol . It is known for its unique structure, which includes a hydroxyl group and a dibenzocyclooctyne core. This compound is primarily used in research settings, particularly in the field of chemical biology for selective labeling of living cells .
Preparation Methods
The synthesis of tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-ol involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-ol is widely used in scientific research, particularly in:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-ol involves its ability to participate in click reactions. These reactions are highly selective and efficient, allowing for the precise labeling of biomolecules. The compound’s molecular targets include azides, which it reacts with to form stable triazole linkages. This process is facilitated by the unique structure of the compound, which enables it to undergo cycloaddition reactions under mild conditions .
Comparison with Similar Compounds
tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-ol can be compared with other similar compounds, such as:
- 11,12-Didehydro-5,6-dihydrodibenzo a,eannulen-5-ol : Another similar compound with slight structural variations that influence its chemical properties and uses .
Dibenzo[a,e]cycloocten-5-ol: This compound shares a similar core structure but lacks the hydroxyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its ability to undergo selective click reactions without the need for metal catalysts, making it highly valuable in biological and medical research .
Properties
IUPAC Name |
tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c17-16-11-14-7-2-1-5-12(14)9-10-13-6-3-4-8-15(13)16/h1-8,16-17H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKJQXKBHZVGBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C#CC3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: DIBO's primary interaction is with azide-containing molecules. This interaction is not with a specific biological target but rather a chemical reaction. DIBO, due to its strained ring system, readily undergoes a [3+2] cycloaddition with azides, forming a stable triazole linkage []. This reaction is highly specific, rapid, and proceeds efficiently in aqueous environments without requiring a copper catalyst [], making it ideal for bioorthogonal applications like labeling biomolecules within living systems.
ANone: * Molecular Formula: C16H14O* Molecular Weight: 222.28 g/mol* Spectroscopic Data: While the provided research snippets don't include specific spectroscopic data, DIBO's structure can be confirmed through techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry.
ANone: DIBO demonstrates compatibility with various materials and conditions relevant to its applications. It has been successfully incorporated as an initiator for ring-opening polymerization of polymers like ε-caprolactone, yielding well-defined polymers with DIBO functionality at the termini [, , ]. DIBO has also been incorporated into hydrogels composed of polyethylene glycol (PEG) [, ], showcasing its compatibility with this widely used biomaterial. Additionally, DIBO-functionalized polymers have been used to coat gold nanoparticles []. These examples highlight DIBO's versatility and stability under diverse chemical environments and its utility in material science and nanotechnology.
ANone: DIBO itself is not generally utilized as a catalyst. Its primary function leverages its strained ring system to participate in SPAAC reactions as a reactive partner, not a catalyst.
ANone: While the provided excerpts don't delve deeply into computational studies, one study utilized in silico docking simulations to investigate the enantiorecognition of a strained DIBO derivative by Candida antarctica Lipase A []. This exemplifies how computational tools can help understand DIBO's interactions with biological systems and guide the design of DIBO derivatives with tailored properties.
ANone: Research indicates that modifications to the DIBO structure can influence its reactivity and properties. For instance, oxidizing the alcohol group of DIBO to a ketone enhances the rate of SPAAC reactions []. Additionally, introducing a ketone or oxime group into the cyclooctyne ring of DIBO derivatives can impart fluorescence, creating a "fluoro-switch" upon reaction with azides []. This highlights the potential for fine-tuning DIBO's reactivity and functionality through structural modifications.
ANone: The provided research snippets do not mention specific SHE regulations concerning DIBO. As with any chemical reagent, handling DIBO requires following standard laboratory safety protocols and consulting relevant safety data sheets.
ANone: While a detailed historical account is not presented, the research highlights DIBO's emergence as a valuable tool in bioorthogonal chemistry. Its ability to participate in rapid and selective SPAAC reactions without requiring a catalyst has led to its adoption in various applications, including biomolecule labeling, surface modification, and material development.
ANone: DIBO's unique reactivity has fostered collaborations across disciplines. Its use in modifying polymers, creating functional nanofibers [, , ], and developing biocompatible hydrogels [, ] showcases its potential in materials science and biomedical engineering. Simultaneously, DIBO's bioorthogonal reactivity makes it invaluable for chemical biologists and glycobiologists studying complex carbohydrate modifications in living cells [, ]. These examples demonstrate DIBO's ability to bridge disciplines and drive innovation across diverse scientific fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
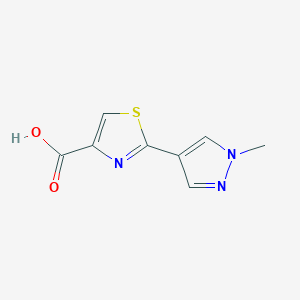
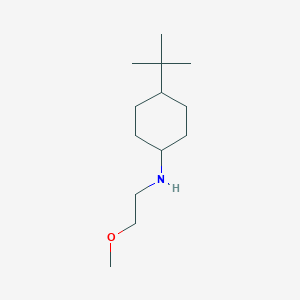
![(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B1416599.png)
![2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one](/img/structure/B1416600.png)
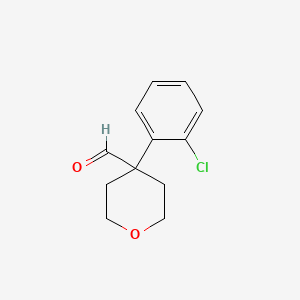
![3-Chloro-5,7-dimethoxybenzo[d]isothiazole](/img/structure/B1416605.png)
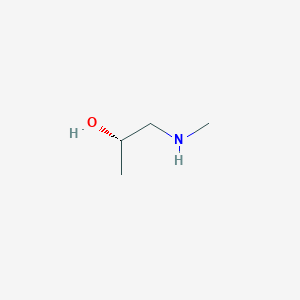

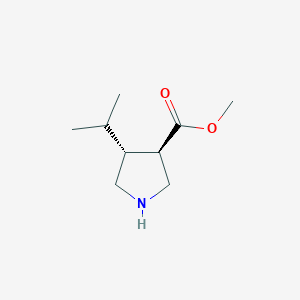

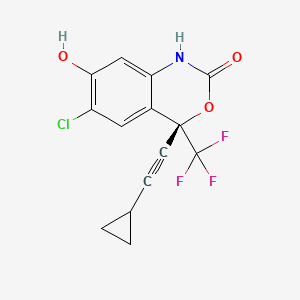

![1-[6-(furan-2-yl)pyridin-3-yl]-N-methylmethanamine](/img/structure/B1416617.png)
